ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2 and an ethyl carbamate moiety at position 3 (Figure 1). Its molecular formula is C₁₆H₁₃Cl₂N₃O₂, with a molecular weight of 350.2 g/mol .
Key structural features include:
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-16(21)19-15-14(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)15/h3-10H,2H2,1H3,(H,19,21) |
InChI Key |
YEMWJFQKOMTQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Another approach includes the use of arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more efficient and environmentally friendly approach . This method allows for the rapid synthesis of imidazo[1,2-a]pyridines with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Research Findings
- Solubility-Bioactivity Trade-off : Carbamate derivatives generally outperform amide analogs in solubility, though amides may exhibit stronger target binding .
- Halogen Effects : Chlorine and fluorine substituents confer distinct electronic and metabolic profiles, with chlorine favoring prolonged half-life and fluorine enhancing target affinity .
- Substituent Positioning : Methyl or chloro groups at position 6 optimize steric and electronic interactions, as seen in kinase inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
